molecular formula C6H4N2O B1611411 Oxazolo[4,5-C]pyridine CAS No. 273-56-3

Oxazolo[4,5-C]pyridine

Cat. No. B1611411
CAS RN: 273-56-3
M. Wt: 120.11 g/mol
InChI Key: ZATXVRSLQDRAHZ-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H4N2O . It has a molecular weight of 120.11 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of Oxazolo[4,5-c]pyridine derivatives has been achieved through various methods. One such method involves a palladium-catalyzed direct C–H bond functionalization methodology . Another approach involves a mild, one-pot, phenylboronic acid-NaCN catalyzed reaction .


Molecular Structure Analysis

The InChI code for Oxazolo[4,5-c]pyridine is 1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H . This indicates the connectivity and hydrogen count of its atoms.


Chemical Reactions Analysis

The excited-state intramolecular charge transfer of Oxazolo[4,5-c]pyridine derivatives has been investigated using time-dependent density functional theory . The vertical excitation energies and the electronic structures were explored .


Physical And Chemical Properties Analysis

Oxazolo[4,5-c]pyridine has a boiling point of 219.6±13.0C at 760 mmHg and a melting point of 58-60C . It is stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Antibacterial Activities

  • Scientific Field : Microbiology
  • Summary of Application : Oxazolo[4,5-b]pyridine analogs have been found to be effective against multidrug-resistant S. aureus (MRSA), a type of bacteria that is resistant to many antibiotics . These compounds are part of a larger group of pyridine derivatives that have been found to have antibacterial properties .
  • Results or Outcomes : 2-Phenyloxazolo[4,5-b]pyridine was found to be very efficient in killing methicillin-resistant S. aureus, with an activity of 1.56 to 3.12 μg/mL .

Excited States and Charge Transfer

  • Scientific Field : Quantum Chemistry
  • Summary of Application : Oxazolo[4,5-b]pyridine derivatives have been studied for their excited-state intramolecular charge transfer . This property is important in many areas of chemistry, including the design of new materials and the understanding of biological processes.
  • Methods of Application : The study used time-dependent density functional theory to investigate the charge transfer of four oxazolo[4,5-b]pyridine derivatives with different electron donating and electron withdrawing groups . The vertical excitation energies and the electronic structures were explored .
  • Results or Outcomes : The study found that the substituent on the oxazolo[4,5-b]pyridines will remarkably change their spectra properties and increase the first excited-state dipole moments .

Antiviral Activities

  • Scientific Field : Virology
  • Summary of Application : Fused pyridine heterocyclic ring derivatives, including oxazolopyridine, are frequently used structures in drug research . Their structural similarity with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . They are found in the structures of substances with antiviral activities .

Anti-Inflammatory Activities

  • Scientific Field : Pharmacology
  • Summary of Application : Oxazolopyridine derivatives, specifically oxazolo[5,4-b]pyridine-bearing compounds, were reported having carrageenan rat foot edema assay activity . This suggests their potential use as anti-inflammatory agents.

Synthesis of Novel Scaffolds

  • Scientific Field : Organic Chemistry
  • Summary of Application : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced . This method provided the desired products with moderate to good yields .
  • Methods of Application : The synthesis was carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This strategy involves a sequential opening/closing cascade reaction .
  • Results or Outcomes : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Construction and Orthogonal Functionalization

  • Scientific Field : Organic Chemistry
  • Summary of Application : The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine are reported .
  • Methods of Application : A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .
  • Results or Outcomes : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

Oxazolo[4,5-c]pyridine is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

Future Directions

The future directions of Oxazolo[4,5-c]pyridine research could involve the development of novel antibiotic/drug design . The selective C–H construction and functionalization procedures preserve the chlorine atom on the pyridine moiety, offering a late-stage substitution site to progress drug design .

properties

IUPAC Name

[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXVRSLQDRAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562782
Record name [1,3]Oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazolo[4,5-C]pyridine

CAS RN

273-56-3
Record name [1,3]Oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
F Tjosaas, IB Kjerstad, A Fiksdahl - Journal of Heterocyclic …, 2008 - Wiley Online Library
The preparation of oxazolo[4,5‐c]pyridine and 6‐azaindole from 4‐bromo‐3‐pivaloylaminopyridine (8) is reported. The oxazolopyridine 2‐tert‐butyl‐oxazolo[4,5‐c]pyridine (9) was …
Number of citations: 7 onlinelibrary.wiley.com
M Monier, D Abdel-Latif, A El-Mekabaty… - Synthetic …, 2020 - Taylor & Francis
The present study describes recent advances in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. The main sections included the …
Number of citations: 12 www.tandfonline.com
J Yuan, B Deng, Y Liang, CB Rao… - Advanced Synthesis …, 2019 - Wiley Online Library
A novel oxidative cascade cyclization of α‐[(β‐amino)propenoyl]‐alkylamides mediated by phenyl iodine (III) bis(trifluoroacetate) (PIFA) and 2,2,6,6‐tetramethyl piperidin‐1‐oxyl (…
Number of citations: 7 onlinelibrary.wiley.com
A Olczak, J Sukiennik, B Olszewska, M Stefaniak… - Materials, 2021 - mdpi.com
Seven new low-temperature structures of 4-n-propylpiperazine derivatives, potential H3 receptor antagonists, have been determined by X-ray crystallography, with the following …
Number of citations: 7 www.mdpi.com
T Takahashi, A Koshiro - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
1) 7-Substituted 2-methyl-or 2-phenyl-oxazolo [4, 5-c] pyridines were prepared from 3, 5-dinitro-4-hydroxypyridine and some of them were hydrogenated over palladium-carbon or …
Number of citations: 3 www.jstage.jst.go.jp
高橋酉蔵, 神代昭 - Chemical and Pharmaceutical Bulletin, 1961 - jlc.jst.go.jp
1) 7-Substituted 2-methyl- or 2-phenyl-oxazolo [4, 5-c] pyridines were prepared from 3, 5-dinitro-4-hydroxypyridine and some of them were hydrogenated over palladium-carbon or …
Number of citations: 2 jlc.jst.go.jp
MY Chu-Moyer, R Berger - The Journal of Organic Chemistry, 1995 - ACS Publications
Discussion The 2-(methylthio) oxazolopyridines 3a-d were chosen as the precursors to the desired products 2a-d for their ease of preparation286 from the corresponding aminopy-…
Number of citations: 51 pubs.acs.org
S Swaleh, J Liebscher - The Journal of Organic Chemistry, 2002 - ACS Publications
New Strategy for the Synthesis of Iminoglycitols from Amino Acids | The Journal of Organic Chemistry ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS …
Number of citations: 23 pubs.acs.org
DF Burdi, R Hunt, L Fan, T Hu, J Wang… - Journal of medicinal …, 2010 - ACS Publications
A novel series of diaryl bicyclic azole-amines that are potent selective negative modulators of metabotropic glutamate receptor 5 (mGluR5) were identified through rational design. An …
Number of citations: 37 pubs.acs.org
JD Wood, HS Sidhu - Amino Acids, 1991 - Springer
The uptake ofγ-aminobutyric acid (GABA) was measured in rat cerebral cortical synaptosomes and rat kidney brush-border membrane vesicles (BBMV). Three GABA uptake systems (…
Number of citations: 3 link.springer.com

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